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Compound of Interest

Compound Name:
2-Chloro-4-methoxy-6-

methylpyridine

Cat. No.: B037218 Get Quote

In-depth Technical Guide on the Spectral Data of 2-Chloro-4-methoxy-6-methylpyridine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Spectral Analysis of 2-Chloro-4-methoxy-6-methylpyridine (CAS

1227578-45-1)

Executive Summary
This technical guide addresses the spectral data (Nuclear Magnetic Resonance - NMR,

Infrared - IR, and Mass Spectrometry - MS) for the compound 2-Chloro-4-methoxy-6-
methylpyridine. Despite extensive searches of scientific literature, patent databases, and

chemical supplier technical data, publicly available experimental spectral data (¹H NMR, ¹³C

NMR, IR, and MS) and detailed experimental protocols for the synthesis and analysis of 2-
Chloro-4-methoxy-6-methylpyridine (CAS 1227578-45-1) could not be located. Chemical

suppliers list the compound, but do not provide public access to its characterization data.

Given the absence of specific data for the requested molecule, this guide will present a detailed

spectral analysis of a closely related isomer, 2-Chloro-6-methoxypyridine (CAS 17228-64-7).

This information is provided as a reference to illustrate the expected spectral characteristics of

a substituted chloromethoxypyridine and to provide a framework for the analysis of 2-Chloro-4-
methoxy-6-methylpyridine, should the data become available.
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Spectral Data for the Analogous Compound: 2-
Chloro-6-methoxypyridine
The following sections provide a comprehensive overview of the experimental spectral data

and analytical protocols for 2-Chloro-6-methoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules.

2.1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different types of protons and

their chemical environments.

Table 1: ¹H NMR Spectral Data of 2-Chloro-6-methoxypyridine

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

7.50 t (triplet) 1H H-4

6.89 d (doublet) 1H H-3 or H-5

6.65 d (doublet) 1H H-3 or H-5

3.93 s (singlet) 3H -OCH₃

Solvent: CDCl₃

2.1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data of 2-Chloro-6-methoxypyridine
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Chemical Shift (δ) ppm Assignment

~163 C-6

~151 C-2

~140 C-4

~115 C-3 or C-5

~108 C-3 or C-5

~54 -OCH₃

Note: Experimental ¹³C NMR data for 2-Chloro-6-methoxypyridine is not readily available in the

searched literature. The values presented are based on typical chemical shifts for similar

pyridine derivatives.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectral Data of 2-Chloro-6-methoxypyridine

Wavenumber (cm⁻¹) Intensity Assignment

3000-3100 Medium C-H stretch (aromatic)

2850-2960 Medium C-H stretch (methyl)

~1600, ~1480 Strong
C=C and C=N stretching

(pyridine ring)

~1250 Strong
C-O-C asymmetric stretch

(methoxy)

~1030 Strong
C-O-C symmetric stretch

(methoxy)

~780 Strong C-Cl stretch

Note: Specific peak values can vary slightly based on the experimental conditions.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Mass Spectrometry Data of 2-Chloro-6-methoxypyridine

m/z Relative Intensity (%) Assignment

143 ~84 [M]⁺ (with ³⁵Cl)

145 ~27 [M+2]⁺ (with ³⁷Cl)

112 ~10 [M - OCH₃]⁺

78 ~79 [C₅H₄N]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data presented

above.

NMR Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in

about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a

spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired.

¹³C NMR Acquisition: A proton-decoupled pulse program is used. Due to the lower natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation

delay (e.g., 2-5 seconds) are typically required.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform, followed by phasing and baseline correction. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy
Sample Preparation: For a solid sample, a small amount is placed directly on the crystal of

an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film is placed between

two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Acquisition: A background spectrum is first recorded. The sample spectrum is then acquired

over a range of approximately 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to

32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: The positions and relative intensities of the absorption bands are determined

and assigned to specific functional groups.

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile

compounds.

Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with

a high-energy electron beam (typically 70 eV).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Analysis: The molecular ion peak is identified to determine the molecular weight. The

fragmentation pattern is analyzed to provide structural information. The isotopic pattern for

chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.
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Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a synthesized

chemical compound.

Compound Synthesis
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(e.g., Chromatography, Recrystallization)
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Caption: General workflow for the synthesis and spectral characterization of a chemical

compound.

Conclusion
While this guide could not provide the specific experimental data for 2-Chloro-4-methoxy-6-
methylpyridine due to its lack of public availability, the detailed analysis of the closely related

isomer, 2-Chloro-6-methoxypyridine, offers valuable insights into the expected spectral

features. The provided experimental protocols and workflow diagram serve as a practical

reference for researchers engaged in the synthesis and characterization of novel pyridine

derivatives. It is recommended that researchers requiring definitive spectral data for 2-Chloro-
4-methoxy-6-methylpyridine consider synthesizing the compound and performing the

analyses as outlined, or contacting a commercial supplier who may provide the data upon

request.

To cite this document: BenchChem. [2-Chloro-4-methoxy-6-methylpyridine spectral data
(NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b037218#2-chloro-4-methoxy-6-methylpyridine-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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